molecular formula C20H14ClF3N2O B2872148 (E)-[(4-chlorophenyl)methoxy]({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine CAS No. 1092346-33-2

(E)-[(4-chlorophenyl)methoxy]({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine

Cat. No.: B2872148
CAS No.: 1092346-33-2
M. Wt: 390.79
InChI Key: HJHSRTAJBSNLTI-RPPGKUMJSA-N
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Description

(E)-(4-Chlorophenyl)methoxyamine is a Schiff base derivative characterized by an (E)-configured imine linker bridging two aromatic moieties: a 4-chlorophenylmethoxy group and a 4-[4-(trifluoromethyl)pyridin-2-yl]phenyl group. The compound’s structure integrates a pyridine ring substituted with a trifluoromethyl group at the 4-position, which enhances electron-withdrawing properties and metabolic stability.

The (E)-configuration is typically favored due to steric and electronic factors, ensuring structural consistency in such derivatives.

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]-1-[4-[4-(trifluoromethyl)pyridin-2-yl]phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O/c21-18-7-3-15(4-8-18)13-27-26-12-14-1-5-16(6-2-14)19-11-17(9-10-25-19)20(22,23)24/h1-12H,13H2/b26-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHSRTAJBSNLTI-RPPGKUMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CC2=CC=C(C=C2)C3=NC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C/C2=CC=C(C=C2)C3=NC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-(4-chlorophenyl)methoxyamine, identified by CAS number 1092346-33-2, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C20_{20}H14_{14}ClF3_3N2_2O
Molecular Weight: 390.8 g/mol
Key Structural Features:

  • Contains a trifluoromethyl group which enhances lipophilicity and biological activity.
  • The 4-chlorophenyl methoxy moiety is significant for its interaction with biological targets.

Pharmacological Activities

Research indicates that the compound exhibits a range of biological activities:

  • Inhibition of Cyclooxygenase Enzymes (COX) :
    • The compound has been shown to inhibit COX-2 and lipoxygenases (LOX-5 and LOX-15), which are involved in inflammatory processes.
    • IC50_{50} values for COX-2 inhibition were reported at approximately 31.4 μM, indicating moderate activity against this enzyme .
  • Cytotoxicity :
    • In vitro studies demonstrated cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The observed IC50_{50} values suggest potential as an anti-cancer agent .
  • Antioxidant Activity :
    • The compound displays antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

The biological activity of (E)-(4-chlorophenyl)methoxyamine is attributed to several molecular interactions:

  • Hydrogen Bonding : The trifluoromethyl group facilitates hydrogen bonding with amino acid residues in target proteins, enhancing binding affinity.
  • Pi-Pi Interactions : The aromatic rings engage in pi-pi stacking interactions with key residues in enzyme active sites, contributing to inhibition efficacy .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50_{50} Value (μM)Reference
COX-2 InhibitionCOX-231.4
CytotoxicityMCF-7Varies
CytotoxicityHek293Varies
Antioxidant ActivityN/AN/A

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with variations in aromatic substituents, linker groups, or heterocyclic cores. Below is a detailed analysis supported by data tables and research findings.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents on Pyridine Aromatic Group on Imine Linker Biological/Physicochemical Notes Reference
(E)-(4-Chlorophenyl)methoxyamine (Target Compound) 4-(Trifluoromethyl) 4-Chlorophenylmethoxy High lipophilicity; potential CNS activity
(E)-(4-Chlorophenyl)methoxyamine 3-Chloro-5-(trifluoromethyl) 4-Chlorophenylmethoxy Enhanced steric bulk; altered binding kinetics
{4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine 6-Dimethylamino-4-(trifluoromethyl) Pyrimidin-2-yl-methyl Improved solubility; kinase inhibition
2-Fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol None (pyridine core) 2-Fluoro-6-hydroxyphenyl Chelating properties; antimicrobial activity

Key Observations:

  • Trifluoromethyl Position: The target compound’s 4-(trifluoromethyl)pyridin-2-yl group contrasts with the 3-chloro-5-(trifluoromethyl) substituent in ’s analog.
  • Aromatic Linker Modifications : Replacing the pyridin-2-yl group with a pyrimidin-2-yl core (as in ) introduces additional hydrogen-bonding sites, improving solubility and kinase inhibitory activity .
  • Substituent Position Sensitivity: highlights that even minor positional changes (e.g., fluoro substituent relocation on the phenyl ring) significantly alter biological activity, underscoring the target compound’s optimized 4-chlorophenylmethoxy group for balanced lipophilicity .

Computational Similarity Assessments

and emphasize Tanimoto coefficient-based similarity indexing for virtual screening. For the target compound:

  • Dissimilarity Advantages : Structural deviations from nitroimidazoles () reduce toxicity risks associated with nitro group metabolism .

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